2-Isopropyl-5-methylphenoxyethyldiethylamine hydrochloride
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Overview
Description
N,N-diethyl-2-(2-isopropyl-5-methylphenoxy)ethanamine hydrochloride is a chemical compound with the molecular formula C16H28ClNO. It is known for its unique structure, which includes an ethylamine group attached to a phenoxy ring substituted with isopropyl and methyl groups. This compound is used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(2-isopropyl-5-methylphenoxy)ethanamine hydrochloride typically involves the reaction of 2-isopropyl-5-methylphenol with diethylamine in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carefully monitored, and the product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(2-isopropyl-5-methylphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-diethyl-2-(2-isopropyl-5-methylphenoxy)ethanamine hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(2-isopropyl-5-methylphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(2-methylphenoxy)ethanamine hydrochloride
- N,N-dimethyl-2-(2-methylphenoxy)ethanamine hydrochloride
- N-ethyl-2-(3-methylphenoxy)ethanamine hydrochloride
Uniqueness
N,N-diethyl-2-(2-isopropyl-5-methylphenoxy)ethanamine hydrochloride is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
75352-37-3 |
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Molecular Formula |
C16H28ClNO |
Molecular Weight |
285.9 g/mol |
IUPAC Name |
N,N-diethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H27NO.ClH/c1-6-17(7-2)10-11-18-16-12-14(5)8-9-15(16)13(3)4;/h8-9,12-13H,6-7,10-11H2,1-5H3;1H |
InChI Key |
UYZKFTPZFVUBPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC(=C1)C)C(C)C.Cl |
Origin of Product |
United States |
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